N-[3-METHOXY-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE
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Overview
Description
N-[3-METHOXY-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE: is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound features a combination of functional groups, including a methoxy group, an oxopyrrolidine ring, and an isoxazole ring, which contribute to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been found to interact with various biological targets, contributing to their diverse therapeutic effects .
Mode of Action
The mode of action of a compound depends on its structure and the biological target it interacts with. For pyrrolidine derivatives, the mode of action can vary widely, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Pyrrolidine derivatives can be involved in various biochemical pathways, depending on their specific structures and targets. For example, some pyrrolidine derivatives have been found to have antitumor activity .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure. Pyrrolidine derivatives, due to their heterocyclic nature, can have diverse pharmacokinetic properties .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, some pyrrolidine derivatives with antitumor activity may induce cell death in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-METHOXY-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the oxopyrrolidine ring: This can be done through a nucleophilic substitution reaction where the oxopyrrolidine ring is introduced to the phenyl ring.
Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-METHOXY-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxopyrrolidine ring can be reduced to a pyrrolidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-METHOXY-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide
- N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(methylthio)nicotinamide
Uniqueness
N-[3-METHOXY-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-12(9-17-23-10)16(21)18-11-5-6-13(14(8-11)22-2)19-7-3-4-15(19)20/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKKBFVHKSMCLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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